molecular formula C10H14N2O2 B6354121 2-Phenyl-acetamidine HOAc CAS No. 1163706-81-7

2-Phenyl-acetamidine HOAc

Cat. No.: B6354121
CAS No.: 1163706-81-7
M. Wt: 194.23 g/mol
InChI Key: YLPPNMPPSPPYPP-UHFFFAOYSA-N
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Description

2-Phenyl-acetamidine HOAc is an organic compound with the molecular formula C10H14N2O2. It is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances. The compound is characterized by the presence of a phenyl group attached to an acetamidine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-acetamidine HOAc typically involves the reaction of phenylacetonitrile with acetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-acetamidine HOAc undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines.

Scientific Research Applications

2-Phenyl-acetamidine HOAc has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-acetamidine HOAc involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Acetamidinium chloride: A commonly used acetamidine salt with similar chemical properties.

    Acetamidinium acetate: Another acetamidine salt used in various chemical syntheses.

    Phenylacetamide: A related compound with a similar structure but different functional groups.

Uniqueness

2-Phenyl-acetamidine HOAc is unique due to its specific combination of a phenyl group and an acetamidine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

acetic acid;2-phenylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.C2H4O2/c9-8(10)6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H3,9,10);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPPNMPPSPPYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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